(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol
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Overview
Description
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol is a chiral compound characterized by the presence of a phenylsulfanyl group attached to a dihydroindenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-inden-1-one and phenylthiol.
Formation of the Intermediate: The initial step involves the reaction of 2,3-dihydro-1H-inden-1-one with phenylthiol under basic conditions to form the intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be further reduced to remove the phenylsulfanyl group, yielding the corresponding hydrocarbon.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbons.
Substitution: Esters, ethers.
Scientific Research Applications
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies to understand the interactions of chiral molecules with biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets through its phenylsulfanyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the hydroxyl group.
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a phenylsulfanyl group and a hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications compared to its analogues.
Properties
CAS No. |
13206-55-8 |
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Molecular Formula |
C15H14OS |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
(1R,2R)-2-phenylsulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H14OS/c16-15-13-9-5-4-6-11(13)10-14(15)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
InChI Key |
WGUFODCQOAJXDU-HUUCEWRRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)SC3=CC=CC=C3 |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)SC3=CC=CC=C3 |
Origin of Product |
United States |
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